3-(methoxymethyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4-phenyl-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
2-[[5-(methoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-22-11-14-17-18-16(20(14)13-7-3-2-4-8-13)23-12-15(21)19-9-5-6-10-19/h2-4,7-8H,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGMRYQMJIKNIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Methoxymethyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4-phenyl-4H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
The compound has a molecular formula of C₁₈H₁₈N₄O₂S and a molecular weight of 332.4 g/mol. Its structure includes a triazole ring, which is known for conferring various biological activities to compounds.
Biological Activities
1. Antioxidant Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit potent antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
2. Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of triazole derivatives. The compound has shown activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents .
3. Anticancer Properties
Cytotoxicity assays have demonstrated that this compound exhibits significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's IC₅₀ values indicate promising anticancer activity, with some derivatives showing enhanced effects due to structural modifications .
4. Anti-inflammatory Effects
The compound also displays anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of 3-(methoxymethyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4-phenyl-4H-1,2,4-triazole can be influenced by various substituents on the triazole ring and the pyrrolidine moiety. For instance:
- Substituent Variability: Different alkyl or aryl groups can enhance or diminish biological activity.
- Thioether Linkage: The presence of the thioether group has been shown to increase lipophilicity and facilitate better interaction with biological targets.
Case Studies
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of various triazole derivatives, it was found that modifications leading to increased lipophilicity resulted in improved IC₅₀ values against HeLa cells. The compound's structure allowed for effective cellular uptake and interaction with intracellular targets .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of triazole derivatives demonstrated that 3-(methoxymethyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4-phenyl-4H-1,2,4-triazole exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, validating its potential as a broad-spectrum antimicrobial agent .
Research Findings Summary
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against a range of bacterial and fungal pathogens. A study demonstrated that similar triazole derivatives showed promising results against resistant strains of bacteria, indicating that this compound could be developed further for antimicrobial therapies .
Anticancer Properties
Triazoles have been extensively studied for their anticancer activities. The specific structure of 3-(methoxymethyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4-phenyl-4H-1,2,4-triazole may enhance its ability to inhibit tumor growth. In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Neurological Applications
The pyrrolidine moiety in the compound suggests potential neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter levels and protect neuronal cells from oxidative stress. This opens avenues for exploring its use in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of triazole derivatives against various pathogens. The results indicated that compounds with similar structural features to 3-(methoxymethyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4-phenyl-4H-1,2,4-triazole exhibited significant inhibition zones against Staphylococcus aureus and Candida albicans .
Case Study 2: Cancer Cell Apoptosis
In vitro experiments conducted on breast cancer cell lines demonstrated that a related triazole compound induced apoptosis through caspase activation. This suggests that 3-(methoxymethyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4-phenyl-4H-1,2,4-triazole could have similar effects and warrants further investigation into its anticancer properties .
Case Study 3: Neuroprotection
Research exploring neuroprotective agents identified several pyrrolidine derivatives that showed promise in protecting neuronal cells from glutamate-induced toxicity. The structural similarity of these compounds to the target compound suggests potential neuroprotective effects that should be explored further .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Positions 3 and 5
The biological and physicochemical properties of 1,2,4-triazoles are highly dependent on substituent groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives
*Estimated based on structural analysis.
Key Observations:
- Substituent Bulkiness: The target compound’s pyrrolidinone-thio group at position 5 is bulkier than alkylthio or arylthio groups in analogs (e.g., 5a, 5b, IIi). This may enhance target specificity but reduce membrane permeability compared to linear alkyl chains .
- Biological Activity : Analogs with longer alkylthio chains (e.g., 6g, IIi) show enhanced antimicrobial and cholinesterase inhibitory activities, suggesting that the target compound’s cyclic substituent may offer unique binding modes .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*LogP values estimated via computational tools or experimental data.
Key Observations:
- The target compound’s LogP is predicted to be lower than analogs with bulky arylthio groups (e.g., 7.59 in ), favoring better aqueous solubility.
- Higher melting points in analogs like 5a correlate with crystalline stability, which the target compound may lack due to its flexible pyrrolidinone group .
Q & A
Basic: What synthetic methodologies are recommended for preparing this triazole derivative, and how can reaction efficiency be optimized?
Answer:
Microwave-assisted synthesis is a robust approach for triazole derivatives. Key parameters include:
- Temperature : 160–165°C for optimal cyclization .
- Pressure : ~12 bar to accelerate reaction kinetics .
- Reaction Time : 30–45 minutes, monitored via GC-MS for completion .
- Catalysts : Heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 improve yield in thioether formation .
Purification via recrystallization (e.g., aqueous acetic acid) enhances purity .
Advanced: How can Design of Experiments (DoE) refine synthetic conditions for higher yields?
Answer:
DoE can systematically optimize variables:
- Factors : Temperature, solvent polarity (e.g., DMF vs. ethanol), and molar ratios of reactants.
- Response Surface Methodology : Identifies interactions between factors, e.g., elevated temperatures (165°C) with PEG-400 reduce side products in thioalkylation .
- Validation : Confirm reproducibility using LC-MS and elemental analysis .
Basic: What analytical techniques confirm the structural integrity of the compound?
Answer:
- NMR Spectroscopy : H and C NMR identify substituents (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, pyrrolidinone carbonyl at ~170 ppm) .
- IR Spectroscopy : Stretching vibrations for C=S (~650 cm) and C=O (~1680 cm) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (±0.3%) .
Advanced: How can computational methods (DFT) predict electronic properties and reactivity?
Answer:
- DFT Calculations : Simulate molecular geometry, HOMO-LUMO gaps, and electrostatic potential maps to predict nucleophilic/electrophilic sites .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide bioactivity assays .
- NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian validate experimental spectra .
Basic: What experimental designs assess antimicrobial activity of this compound?
Answer:
- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
- Structure-Activity Relationship (SAR) : Vary alkylthio chain length; longer chains (e.g., decyl) enhance lipid membrane penetration .
Advanced: How to resolve crystallographic challenges (e.g., twinning) during X-ray structure determination?
Answer:
- SHELXL Refinement : Use TWIN/BASF commands for twinned data. High-resolution (<1.0 Å) datasets improve reliability .
- Hansen-Coppens Model : Accounts for disordered solvent molecules in the lattice .
Basic: How to evaluate pharmacokinetic properties (ADME) in vitro?
Answer:
- Lipophilicity : LogP via shake-flask method (target range: 2–4 for oral bioavailability) .
- Microsomal Stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS .
- Caco-2 Permeability : Assess intestinal absorption potential .
Advanced: What mechanistic insights explain unexpected byproducts in thioalkylation reactions?
Answer:
- Competitive Pathways : Thiolate intermediates may undergo oxidation to disulfides or react with residual moisture, forming sulfonic acids .
- GC-MS Monitoring : Detect transient intermediates (e.g., sulfenic acids) to adjust reaction conditions .
Basic: How to ensure compound purity and resolve conflicting spectral data?
Answer:
- TLC Monitoring : Use ethyl acetate/hexane (3:7) to track reaction progress .
- Recrystallization : Iterative cycles in ethanol remove impurities (melting point analysis ±1°C confirms purity) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons) .
Advanced: How to reconcile discrepancies between predicted and observed biological activity?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
